In-Depth Technical Guide: 5-amino-3,4-dihydroisoquinolin-1(2H)-one as a PARP Inhibitor
In-Depth Technical Guide: 5-amino-3,4-dihydroisoquinolin-1(2H)-one as a PARP Inhibitor
Executive Summary & Molecular Rationale
As application scientists, our primary objective is not merely to observe a reduction in target activity, but to understand why a specific chemotype behaves the way it does in complex biological matrices. The compound 5-amino-3,4-dihydroisoquinolin-1(2H)-one (CAS: 129075-53-2) represents a critical scaffold in the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors[1].
While fully aromatic counterparts like 5-Aminoisoquinolin-1-one (5-AIQ) are well-documented for their water solubility and efficacy in ischemia-reperfusion (I/R) injury models[2], the 3,4-dihydro analog offers a unique structural vantage point. The 1(2H)-isoquinolinone core acts as a nicotinamide mimetic, aggressively competing with NAD+ for the catalytic domain of PARP-1[3]. The lactam NH and carbonyl oxygen form critical, highly conserved hydrogen bonds with the Gly863 and Ser904 residues in the PARP-1 active site. Furthermore, the dihydro modification introduces a slight pucker to the ring system compared to the planar 5-AIQ, subtly tuning the off-rate kinetics and altering the compound's PARP trapping efficiency[4].
The Dual-Action Paradigm: Catalytic Inhibition vs. PARP Trapping
Historically, PARP inhibitors were evaluated solely on their ability to block poly(ADP-ribosyl)ation (PARylation)[2]. However, modern drug development requires us to bifurcate our understanding of PARP inhibition based on the intended therapeutic application:
-
Oncology (Synthetic Lethality): Cytotoxicity in BRCA1/2-mutant cancers is driven predominantly by PARP trapping—the stabilization of the PARP-DNA complex at single-strand break sites, leading to fatal replication fork collapse[3].
-
Inflammation & Ischemia-Reperfusion (I/R): For non-oncological applications, pure catalytic inhibition is preferred. By preventing PARylation without trapping PARP on DNA, the inhibitor prevents massive NAD+ depletion and subsequent necrotic cell death without inducing severe DNA damage[5].
5-amino-3,4-dihydroisoquinolin-1(2H)-one serves as a versatile, highly bioavailable scaffold to explore both pathways, offering a baseline to synthesize more complex, selective hexahydrobenzonaphthyridinone derivatives[3].
Mandatory Visualizations: Pathways and Workflows
Mechanistic pathway of PARP-1 inhibition and synthetic lethality by the 1(2H)-isoquinolinone core.
End-to-end experimental workflow for validating 5-amino-3,4-dihydroisoquinolin-1(2H)-one efficacy.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol described below is designed as a self-validating system. We do not just measure endpoints; we measure the causality of the mechanism.
Protocol A: In Vitro PARP-1 Catalytic Inhibition Assay
Causality Check: This assay isolates the catalytic inhibition from cellular uptake variables. We utilize histone-coated plates because histones are the natural in vivo substrate for PARylation.
-
Preparation: Coat 96-well plates with 50 µg/mL histone proteins overnight at 4°C. Wash with PBS containing 0.1% Triton X-100.
-
Enzyme Incubation: Add recombinant human PARP-1 enzyme (0.5 U/well) in assay buffer (50 mM Tris-HCl, pH 8.0, 2 mM MgCl2).
-
Compound Addition: Add 5-amino-3,4-dihydroisoquinolin-1(2H)-one in a 10-point dose-response curve (ranging from 0.1 nM to 10 µM). Incubate for 10 minutes at room temperature[4].
-
Reaction Initiation: Add a master mix containing activated DNA (to stimulate PARP-1) and Biotinylated-NAD+ (25 µM final concentration). Incubate for 30 minutes.
-
Detection: Wash plates, add Streptavidin-HRP, and develop with TMB substrate. Read absorbance at 450 nm to calculate the IC50.
Protocol B: Cellular PARP Trapping Assay (Chromatin Fractionation)
Causality Check: Why use chromatin fractionation instead of whole-cell viability? Because whole-cell viability conflates off-target toxicity with mechanism-based trapping. If the compound is cytotoxic but does not trap PARP on chromatin, the toxicity is off-target.
-
Cell Treatment: Treat BRCA1-deficient cells (e.g., MDA-MB-436) with 1 µM of the inhibitor for 2 hours.
-
Alkylation: Induce DNA damage by adding 0.01% MMS (Methyl methanesulfonate) for 30 minutes to hyperactivate PARP-1.
-
Fractionation: Lyse cells using a mild cytoskeletal buffer (CSK) containing 0.1% Triton X-100. Centrifuge at 10,000 x g. The supernatant is the soluble fraction; the pellet is the chromatin-bound fraction.
-
Immunoblotting: Resuspend the pellet in RIPA buffer, sonicate, and run on an SDS-PAGE gel. Probe with anti-PARP-1 antibodies. A dense band in the chromatin fraction confirms successful PARP trapping[3].
Protocol C: In Vivo Ischemia-Reperfusion (I/R) Model
Causality Check: To prove that the inhibitor protects tissue by preventing NAD+ depletion, we measure both infarct size and neutrophil infiltration (via myeloperoxidase activity).
-
Dosing: Administer 5-amino-3,4-dihydroisoquinolin-1(2H)-one (or 5-AIQ) intravenously at 3 mg/kg, 5 minutes prior to the onset of ischemia[5].
-
Ischemia Induction: In a rodent model, clamp the hepatic artery (for liver I/R) or the middle cerebral artery (MCAO for stroke) for 45 minutes.
-
Reperfusion & Harvest: Remove the clamp to allow reperfusion for 24 hours. Harvest the tissue.
-
Analysis: Stain tissue slices with TTC (Triphenyltetrazolium chloride) to quantify the infarct volume. Perform an MPO (myeloperoxidase) assay to quantify the reduction in inflammatory neutrophil recruitment[2].
Quantitative Data Summaries
The following table synthesizes the comparative pharmacological profiles of the 1(2H)-isoquinolinone class against standard clinical benchmarks.
| Compound / Scaffold | Primary Target | IC50 (PARP-1) | Primary Application Focus | Aqueous Solubility |
| 5-amino-3,4-dihydroisoquinolin-1(2H)-one | PARP-1 | Low Nanomolar | Scaffold Discovery / I/R | High |
| 5-AIQ | PARP-1 / PARP-2 | Moderate (~40 nM) | I/R Injury, Inflammation | High |
| Olaparib (Clinical Reference) | PARP-1 / PARP-2 | ~5 nM | Oncology (BRCA-mutant) | Low (Requires DMSO) |
| Hexahydrobenzonaphthyridinones | PARP-1 (Selective) | < 10 nM | Oncology / PK Optimization | Moderate |
Data synthesized from structural activity relationship (SAR) studies and biochemical profiling[5],[4],[3].
References
-
[3] Title: Discovery and SAR of novel, potent and selective hexahydrobenzonaphthyridinone inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1) Source: PubMed (NIH) URL: [Link]
-
[2] Title: 5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs) Source: PubMed (NIH) URL: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and SAR of novel, potent and selective hexahydrobenzonaphthyridinone inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-amino-3,4-dihydroisoquinolin-1(2H)-one | 129075-53-2 | Benchchem [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
